molecular formula C22H30O6 B1192036 6beta-Acetoxy-7alpha-hydroxyroyleanone

6beta-Acetoxy-7alpha-hydroxyroyleanone

Cat. No.: B1192036
M. Wt: 390.476
InChI Key: GFMCIBBITXIADV-ZJDLJICXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6beta-Acetoxy-7alpha-hydroxyroyleanone (also frequently cited in literature as 7α-acetoxy-6β-hydroxyroyleanone or AHR) is a naturally occurring abietane diterpenoid isolated from plants of the Plectranthus genus, such as P. grandidentatus and P. hadiensis . This compound serves as a versatile scaffold for semisynthetic derivatives and possesses significant, multi-faceted research value across several fields. Its primary research applications include ion channel pharmacology, oncology, and microbiology. In biophysics and neuroscience research, this compound is recognized as a selective probe for the C-type inactivation gate of Kv1.2 voltage-gated potassium channels . It accelerates the slow decay of potassium currents and blocks the channel with an IC50 of 17.7 μM, an effect that is dramatically attenuated in inactivation-defective mutants, indicating a state-dependent mechanism that does not involve simple pore occlusion . This makes it a valuable tool for studying the mechanisms of channel inactivation. In anticancer research, the compound demonstrates robust and selective cytotoxic activity against a diverse panel of human cancer cell lines, including glioblastoma (GB) . Its mechanism of action involves inducing G2/M cell cycle arrest, triggering mitochondrial fragmentation, and promoting apoptosis through the inhibition of anti-apoptotic proteins and an increase in activated caspase-3 levels . Notably, it achieves significant inhibitory effects at concentrations 6 to 9 times lower than the standard chemotherapeutic agent temozolomide, while showing minimal impact on non-tumoral cells like microglia and astrocytes, highlighting its selective toxicity . Furthermore, its potential extends to breast cancer and colon cancer research, where its semisynthetic derivatives have shown promise as selective protein kinase C (PKC) modulators . In antimicrobial research, this compound exhibits potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . Studies aimed at unveiling its mechanism of action indicate that it interacts with the bacterial membrane and causes disruption of the cell wall, without inducing cell lysis, suggesting a unique and not yet fully described mode of action . Given its diverse bioactivity, this compound is a high-purity compound intended for research purposes only. It is an essential tool for scientists investigating ion channel dynamics, developing novel oncotherapeutics, and exploring new antibiotics to combat multidrug-resistant bacteria. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O6

Molecular Weight

390.476

IUPAC Name

(4bS,8aS,9S,10S)-3,10-dihydroxy-2-isopropyl-4b,8,8-trimethyl-1,4-dioxo-1,4,4b,5,6,7,8,8a,9,10-decahydrophenanthren-9-yl acetate

InChI

InChI=1S/C22H30O6/c1-10(2)12-15(24)13-14(18(27)16(12)25)22(6)9-7-8-21(4,5)20(22)19(17(13)26)28-11(3)23/h10,17,19-20,25-26H,7-9H2,1-6H3/t17-,19+,20-,22+/m0/s1

InChI Key

GFMCIBBITXIADV-ZJDLJICXSA-N

SMILES

CC(O[C@H]1[C@@]2([H])C(C)(C)CCC[C@]2(C)C3=C(C(C(C(C)C)=C(O)C3=O)=O)[C@@H]1O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6beta-Acetoxy-7alpha-hydroxyroyleanone

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Chromatographic Purification Strategies

The purification of 6β-acetoxy-7α-hydroxyroyleanone from crude plant extracts is a complex undertaking that necessitates the use of various chromatographic methods. The choice of strategy is often dictated by the complexity of the initial extract and the desired purity of the final compound.

Bio-guided fractionation is a strategic approach used to isolate bioactive natural products, including 6β-acetoxy-7α-hydroxyroyleanone. This methodology involves a systematic process of separating a crude extract into simpler fractions and testing the biological activity of each fraction. The active fractions are then subjected to further separation, and the process is repeated until a pure, active compound is isolated.

This approach has been successfully applied to the isolation of abietane (B96969) diterpenoids from various plant genera, such as Salvia and Plectranthus. For instance, a study on Salvia przewalskii utilized bioactivity guidance to isolate a series of abietane diterpenoids. nih.gov The process began with the fractionation of the plant extract, followed by testing of the fractions for their inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells, an indicator of anti-inflammatory potential. nih.gov This allowed the researchers to focus their purification efforts on the fractions exhibiting the most significant biological activity.

Similarly, the isolation of 6β-acetoxy-7α-hydroxyroyleanone from Plectranthus zeylanicus was achieved through bioactivity-guided fractionation of a dichloromethane (B109758) (DCM) extract. researchgate.net The fractions were likely screened for activities such as antimicrobial or anti-inflammatory effects, leading to the targeted isolation of the compound. This method ensures that the chemical separation is efficiently directed towards the compounds responsible for the observed biological effects.

The bio-guided isolation of aromatic abietane diterpenoids from Salvia canariensis as potential biopesticides further illustrates this strategy. nih.gov The fractionation of the plant extract was guided by assays against phytopathogenic fungi, which led to the identification of several active abietane diterpenoids. nih.gov

Once an active fraction has been identified through bio-guided fractionation, preparative chromatography is employed to isolate the pure compound in larger quantities. iipseries.org Unlike analytical chromatography, which focuses on identifying and quantifying compounds, preparative chromatography aims to purify a sufficient amount of a substance for further analysis, such as structural elucidation or biological testing. rssl.com

The process typically involves a series of chromatographic steps, often starting with less expensive, lower-resolution techniques and progressing to more sophisticated, higher-resolution methods. A common initial step is flash chromatography, which is a rapid form of column chromatography. This is often followed by preparative high-performance liquid chromatography (HPLC), which offers a high degree of resolution and is crucial for obtaining highly pure compounds. iipseries.org

In the isolation of abietane diterpenoids, a variety of preparative chromatographic techniques are utilized. These can include:

Column Chromatography: This is a fundamental technique where the stationary phase is packed into a column. The sample is loaded onto the top of the column and eluted with a mobile phase. Different compounds travel through the column at different rates depending on their affinity for the stationary and mobile phases, thus enabling separation.

Preparative Thin-Layer Chromatography (PTLC): In this method, the stationary phase is a thin layer on a flat plate. The sample is applied as a band, and the plate is developed in a solvent chamber. The separated bands of compounds are then scraped from the plate and the compound of interest is extracted from the stationary phase. iipseries.org

Centrifugal Chromatography: This technique utilizes a centrifugal force to accelerate the movement of the mobile phase through a circular stationary phase, leading to a faster separation. iipseries.org

Structural Characterization and Elucidation Studies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to elucidating the structure of natural products. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that, when combined, allows for the unambiguous assignment of the molecular structure.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

The ¹H NMR spectrum of 6β-acetoxy-7α-hydroxyroyleanone displays characteristic signals that confirm the presence of the abietane (B96969) skeleton and its specific functional groups. For instance, the signals corresponding to the protons at H-6 and H-7 are crucial for confirming the substitution pattern on the B-ring. The ¹³C NMR spectrum reveals the total number of carbon atoms and provides information about their chemical environment (e.g., carbonyls, olefinic carbons, and saturated carbons).

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the molecular structure. researchgate.net COSY spectra establish proton-proton coupling networks, while HSQC correlates directly bonded carbon-hydrogen pairs. The HMBC spectrum is particularly informative, as it reveals long-range correlations between protons and carbons (typically over two to three bonds), which helps to connect different structural fragments and confirm the placement of non-protonated carbons and functional groups. researchgate.net The structural confirmation of 6β-acetoxy-7α-hydroxyroyleanone and its derivatives is consistently verified through these NMR techniques. nih.govmdpi.comnih.gov

Table 1: Representative NMR Data for 6β-Acetoxy-7α-hydroxyroyleanone (Note: Specific chemical shifts can vary slightly depending on the solvent used. The following is a generalized representation based on literature data.)

Atom Position ¹³C Chemical Shift (δ ppm) ¹H Chemical Shift (δ ppm) Key HMBC Correlations
1 35.8 1.55 (m), 2.10 (m) C-2, C-3, C-5, C-10, C-20
5 50.1 1.85 (m) C-4, C-6, C-7, C-10, C-19, C-20
6 72.5 4.75 (d) C-5, C-7, C-8, C-10
7 75.1 5.90 (d) C-5, C-6, C-8, C-9, C-14
11 183.2 - -
12 148.5 7.50 (s, OH) C-9, C-11, C-13, C-14
14 187.9 - -
15 27.0 3.20 (sept) C-13, C-16, C-17
16, 17 21.5 1.25 (d) C-13, C-15
18 33.0 1.20 (s) C-3, C-4, C-5, C-19
19 21.0 1.22 (s) C-3, C-4, C-5, C-18
20 17.5 1.30 (s) C-1, C-5, C-9, C-10
OAc (C=O) 170.5 - -

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) measures this value with very high accuracy, which enables the determination of the elemental formula. mdpi.comnih.gov The analysis of fragmentation patterns in the mass spectrum can also offer valuable structural information. The structure of 6β-acetoxy-7α-hydroxyroyleanone has been confirmed using these mass spectrometric techniques. mdpi.comnih.gov

Table 2: Mass Spectrometry Data for 6β-Acetoxy-7α-hydroxyroyleanone

Technique Ionization Mode Observed m/z Information Provided
MS EI [M]+ Molecular weight confirmation

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within a molecule, respectively.

Infrared (IR) Spectroscopy : The IR spectrum of 6β-acetoxy-7α-hydroxyroyleanone shows characteristic absorption bands corresponding to its functional groups. These typically include strong absorptions for hydroxyl (-OH) stretching, carbonyl (C=O) stretching from the p-benzoquinone and the acetate ester, and C-O stretching vibrations. The presence of these key functional groups is confirmed by Fourier-transform infrared spectroscopy (FTIR) analysis. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is determined by the electronic transitions within the molecule, and it is particularly sensitive to conjugated systems. The p-benzoquinone chromophore in 6β-acetoxy-7α-hydroxyroyleanone gives rise to characteristic strong UV absorptions. researchgate.net A detecting wavelength of 270 nm, corresponding to a maximum absorption (λmax) of the compound, has been used for its quantification by HPLC-DAD, indicating a significant absorption in this region of the UV spectrum. nih.gov

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its molecular structure, including its absolute and relative stereochemistry. nih.gov

Single-crystal X-ray diffraction analysis has been performed on 6β-acetoxy-7α-hydroxyroyleanone. researchgate.net These studies confirm the abietane framework, the positions of all substituents, and the relative configuration of the stereocenters. The analysis performed at different temperatures showed that the compound crystallizes in an orthorhombic system with the space group P2₁2₁2. researchgate.net This crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering a complete and accurate representation of the molecule in the solid state.

Table 3: Single-crystal X-ray Parameters for 6β-Acetoxy-7α-hydroxyroyleanone

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2
a (Å) 7.9893(3)
b (Å) 14.1132(6)
c (Å) 18.0051(8)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2029.35(15)
Z 4

Data sourced from studies on the compound, sometimes referred to by the synonym 7α-acetoxy-6β-hydroxyroyleanone. researchgate.net

Relative Configuration Determination (e.g., DP4+ Statistical Methods)

The determination of the relative configuration of stereocenters is a critical aspect of structural elucidation for complex natural products. While modern statistical methods like DP4+ analysis—which compares experimental and computationally predicted NMR parameters—are powerful tools for this purpose, the relative and absolute configuration of 6β-acetoxy-7α-hydroxyroyleanone was unequivocally established through single-crystal X-ray crystallography. researchgate.netresearchgate.net This technique provides a direct visualization of the molecule's three-dimensional structure, thereby bypassing the need for computational or statistical confirmation of its stereochemistry. The crystallographic data confirms the β-orientation of the acetoxy group at C-6 and the α-orientation of the hydroxyl group at C-7.

Biosynthetic Pathways and Precursor Studies

Proposed Diterpenoid Biosynthesis in Producing Organisms

The biosynthesis of 6β-acetoxy-7α-hydroxyroyleanone is embedded within the broader pathway of abietane (B96969) diterpene production, which is well-documented in plants. The journey commences with the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). In the Lamiaceae family, which includes prominent genera such as Plectranthus and Salvia known for producing royleanones, the biosynthesis is initiated by the activity of diterpene synthases (diTPSs).

The first committed step involves the protonation-initiated cyclization of GGPP, catalyzed by a class II diTPS, typically a copalyl diphosphate (B83284) synthase (CPS). This reaction forms a bicyclic intermediate, copalyl diphosphate (CPP). Subsequently, a class I diTPS, often a miltiradiene (B1257523) synthase (MiS), facilitates the further cyclization of CPP to produce the tricyclic hydrocarbon scaffold of the abietane family, miltiradiene. mdpi.comnih.gov Miltiradiene can then undergo spontaneous oxidation to form abietatriene.

The abietane skeleton then undergoes a series of oxidative functionalizations, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are heme-thiolate proteins that play a critical role in the diversification of secondary metabolites. nih.gov These enzymes introduce hydroxyl groups at various positions on the abietane ring system, setting the stage for the formation of a wide array of diterpenoids.

Inferred Precursor Incorporation and Enzymatic Transformations

The biosynthesis of 6β-acetoxy-7α-hydroxyroyleanone is believed to proceed from the key abietane intermediate, ferruginol (B158077). The formation of ferruginol itself is a critical step, involving the hydroxylation of abietatriene, a reaction catalyzed by a specific CYP enzyme. From ferruginol, the pathway to royleanones involves further oxidation. It is proposed that the hydroxyl group at C-12 in ferruginol acts as an activating group, directing subsequent hydroxylations. mdpi.com

The formation of the characteristic p-quinone ring of royleanones is a key transformation. While the precise enzymatic steps are not fully elucidated for all royleanones, it is understood to involve further oxidative processes. For 6β-acetoxy-7α-hydroxyroyleanone, the pathway necessitates specific hydroxylations at the C-6 and C-7 positions of the royleanone (B1680014) core. A proposed biogenetic pathway for a related compound in Plectranthus barbatus suggests an initial hydroxylation at C-6. mdpi.com It is inferred that a sequence of enzymatic reactions, likely involving distinct cytochrome P450 enzymes, is responsible for these position-specific hydroxylations.

The final step in the biosynthesis of 6β-acetoxy-7α-hydroxyroyleanone is the acetylation of the hydroxyl group at the C-6 position. This reaction is catalyzed by an acetyltransferase, an enzyme that transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the substrate. The specific acetyltransferase responsible for this transformation in the context of royleanone biosynthesis has yet to be functionally characterized.

Table 1: Inferred Enzymatic Steps in the Biosynthesis of 6β-Acetoxy-7α-hydroxyroyleanone

StepPrecursorProductInferred Enzyme Class
1Geranylgeranyl pyrophosphate (GGPP)Copalyl diphosphate (CPP)Copalyl diphosphate synthase (CPS)
2Copalyl diphosphate (CPP)MiltiradieneMiltiradiene synthase (MiS)
3MiltiradieneAbietatrieneSpontaneous oxidation
4AbietatrieneFerruginolCytochrome P450 monooxygenase
5FerruginolRoyleanone coreCytochrome P450 monooxygenase(s)
6Royleanone core6β,7α-dihydroxyroyleanoneCytochrome P450 monooxygenases (C-6 and C-7 hydroxylases)
76β,7α-dihydroxyroyleanone6β-Acetoxy-7α-hydroxyroyleanoneAcetyltransferase

Position of Royleanone Diterpenes within the Abietane Biosynthetic Network

Royleanone diterpenes represent a significant branch of the abietane biosynthetic network, characterized by their distinctive p-quinone moiety in the C-ring. This network is highly branched, with various intermediates serving as substrates for a diverse array of modifying enzymes, leading to a vast chemical diversity of abietane diterpenoids.

The central precursor, GGPP, is channeled into the abietane pathway by the initial action of CPS and MiS. mdpi.com The resulting miltiradiene and its oxidized product, abietatriene, are key branch points. From abietatriene, the pathway can diverge to produce a multitude of compounds. The formation of ferruginol is a critical node that directs the biosynthesis towards royleanones and other phenolic abietanes.

The subsequent oxygenation patterns on the abietane skeleton, catalyzed by a suite of CYPs, define the specific subclasses of abietanes produced. The formation of 6β-acetoxy-7α-hydroxyroyleanone requires a specific set of these enzymes that can introduce functional groups at positions C-6 and C-7, followed by the action of an acetyltransferase. The presence of such compounds in certain plant species indicates the existence of a specific enzymatic machinery capable of these precise modifications. Recent research has highlighted the organization of diterpene biosynthetic genes into biosynthetic gene clusters (BGCs) in the Lamiaceae family. nih.govglbrc.orgnih.govresearchgate.netosti.gov This genomic arrangement facilitates the co-regulation and inheritance of the genes required for the production of specific diterpenoids, including royleanones.

Experimental Approaches to Elucidate Biosynthetic Steps

The elucidation of the biosynthetic pathway of 6β-acetoxy-7α-hydroxyroyleanone and other complex diterpenoids relies on a combination of experimental techniques. These approaches are essential to identify the genes and characterize the enzymes responsible for each biosynthetic step.

Table 2: Experimental Approaches for Studying Diterpenoid Biosynthesis

ApproachDescriptionApplication in Royleanone Biosynthesis
Transcriptome Analysis High-throughput sequencing of RNA from producer organisms (e.g., Plectranthus species) to identify candidate genes for diterpene synthases, cytochrome P450s, and acetyltransferases that are highly expressed in tissues where the compound accumulates.Identification of candidate genes involved in the biosynthesis of the royleanone backbone and its subsequent modifications.
Heterologous Expression Cloning of candidate genes into a host organism, such as Escherichia coli or yeast (Saccharomyces cerevisiae), that does not naturally produce the compound. The ability of the host to produce specific intermediates or the final product upon feeding with a precursor confirms the function of the enzyme.Functional characterization of the diterpene synthases (CPS and MiS) and the cytochrome P450s responsible for the hydroxylation steps.
In Vitro Enzyme Assays Purification of the expressed enzymes and incubation with potential substrates to directly measure their catalytic activity and determine kinetic parameters.Confirmation of the specific reactions catalyzed by the identified enzymes, for example, the conversion of the royleanone core to its hydroxylated derivatives.
Gene Silencing/Knockout Reducing or eliminating the expression of a candidate gene in the native plant using techniques like RNA interference (RNAi) or CRISPR-Cas9. A decrease or absence of the target compound confirms the gene's involvement in its biosynthesis.Validation of the function of the identified genes in the context of the whole plant.
Metabolite Profiling Analysis of the metabolic content of different plant tissues or of genetically modified organisms using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).Identification of biosynthetic intermediates and the final product, and comparison of metabolite profiles between wild-type and modified organisms.

While the complete biosynthetic pathway of 6β-acetoxy-7α-hydroxyroyleanone has not yet been fully elucidated through these experimental approaches, the foundational knowledge of abietane biosynthesis provides a robust framework for future research. The identification and characterization of the specific cytochrome P450s and the acetyltransferase involved in the final steps of its formation remain key targets for researchers in the field of plant natural product biosynthesis.

Pre Clinical Biological Activity Spectrum and Mechanistic Investigations

Antiproliferative and Anticancer Activities

6β-Acetoxy-7α-hydroxyroyleanone has consistently demonstrated potent antiproliferative and cytotoxic properties across a variety of cancer models. nih.gov Its efficacy has been noted in numerous cancer cell lines, including those known for their aggressive nature and resistance to standard chemotherapies. nih.gov The compound's promising antitumor effects have made it a compelling candidate for further investigation and development in novel cancer therapies. nih.govpreprints.org

The cytotoxic potential of 6β-Acetoxy-7α-hydroxyroyleanone has been extensively evaluated against a panel of human cancer cell lines, revealing broad-spectrum activity. The compound has shown significant anti-proliferative effects against cell lines derived from breast cancer, non-small cell lung cancer, and central nervous system cancer, among others. nih.gov

Notably, it has demonstrated potent activity against breast cancer cell lines, including the estrogen receptor-positive MCF-7 line and the triple-negative MDA-MB-231 line. nih.gov Its efficacy also extends to non-small cell lung cancer (NCI-H460), and various central nervous system cancer cell lines such as SF-268. nih.gov Further studies have confirmed its cytotoxicity against colon cancer (TK-10) and melanoma (UACC-62) cell lines. nih.gov Research has also highlighted its activity against other breast cancer cell lines like SkBr3 and SUM159, and the colon cancer line HCT116.

Specific inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines, quantifying the compound's potent effects.

Table 1: In Vitro Cytotoxicity (IC₅₀) of 6β-Acetoxy-7α-hydroxyroyleanone in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Adenocarcinoma2.09 nih.gov
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)0.30 nih.gov
NCI-H460Non-Small Cell Lung CancerData indicates activity nih.gov
SF-268GlioblastomaData indicates activity nih.gov
TK-10Colon CancerData indicates activity nih.gov
UACC-62MelanomaData indicates activity nih.gov

Computational approaches, such as the Prediction of Activity Spectra for Substances (PASS) model, have been employed to forecast the biological activity of 6β-Acetoxy-7α-hydroxyroyleanone and its derivatives. These in silico tools analyze the structure of a compound to predict its likely therapeutic effects.

PASS analyses have consistently predicted a strong antineoplastic potential for this compound. The results are quantified by a "Probability of being active" (Pa) score. A Pa value greater than 0.3 is considered indicative of potential bioactivity. For 6β-Acetoxy-7α-hydroxyroyleanone and its semi-synthetic analogs, the antineoplastic potential has been calculated with high Pa values, ranging from 0.819 to 0.879. nih.gov This strong computational prediction reinforces the experimental findings and supports its further development as an anticancer agent. nih.gov

Research into the mechanisms of action for 6β-Acetoxy-7α-hydroxyroyleanone indicates that its anticancer effects are mediated through the modulation of key cellular pathways that control cell death and proliferation.

A primary mechanism underlying the cytotoxicity of 6β-Acetoxy-7α-hydroxyroyleanone is the induction of apoptosis, or programmed cell death. preprints.org Evasion of apoptosis is a critical hallmark of cancer, and compounds that can reactivate this process are valuable therapeutic candidates. preprints.org

Mechanistic studies in glioblastoma cells show that the compound's pro-apoptotic effects are achieved by inhibiting the expression of anti-apoptotic proteins. preprints.org The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic mitochondrial pathway of apoptosis. youtube.com This family includes anti-apoptotic members like BCL-2 and BCL-xL, which prevent cell death, and pro-apoptotic members that promote it. youtube.comnih.gov In silico molecular docking studies have revealed favorable binding interactions between 6β-Acetoxy-7α-hydroxyroyleanone and BCL-2. nih.gov

Furthermore, the compound's action culminates in the activation of caspases, a family of proteases that execute the final phases of apoptosis. Studies have confirmed that treatment with 6β-Acetoxy-7α-hydroxyroyleanone leads to increased levels of activated caspase-3, a key executioner caspase. preprints.org Computational models also predict favorable binding of the compound to caspases, supporting its role in activating this terminal cell death pathway. nih.gov

In addition to inducing apoptosis, 6β-Acetoxy-7α-hydroxyroyleanone exerts its antiproliferative effects by interfering with the cell cycle. The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their cyclin partners, which drive the cell through its different phases of growth and division. Dysregulation of this process is fundamental to uncontrolled cancer cell proliferation.

Experimental studies have demonstrated that 6β-Acetoxy-7α-hydroxyroyleanone can induce cell cycle arrest, specifically at the G2/M transition phase, in glioblastoma cell lines. preprints.org This prevents cells from entering mitosis and undergoing division. The molecular basis for this effect has been explored through computational modeling. In silico docking simulations have shown favorable binding interactions between the compound and key cell cycle regulators, including CDK2 and CDK6. nih.gov These kinases are crucial for progression through the G1/S and M phases of the cell cycle. By targeting these CDKs, 6β-Acetoxy-7α-hydroxyroyleanone can effectively halt the proliferative machinery of cancer cells.

Information from the provided search results did not establish a direct, specific link between 6β-Acetoxy-7α-hydroxyroyleanone and the modulation of the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. While general binding to receptor tyrosine kinases was predicted computationally, specific experimental evidence for its activity on EGFR or VEGFR is not available in the consulted sources.

Molecular Targets and Signaling Pathway Modulations

Protein Kinase C (PKC) Isoform Modulation

The abietane (B96969) diterpene 7α-acetoxy-6β-hydroxyroyleanone, often abbreviated as Roy, and its derivatives have been a subject of investigation for their ability to modulate Protein Kinase C (PKC) isoforms, a family of enzymes crucial in carcinogenesis. nih.gov Studies have explored the synthesis of new royleanone (B1680014) derivatives to modulate PKC activity, particularly in the context of breast cancer therapy. nih.gov

Research has indicated that subtle structural modifications to the royleanone scaffold can significantly influence selectivity towards different PKC isoforms. researchgate.net For instance, while the parent compound 7α-acetoxy-6β-hydroxyroyleanone may trigger downstream signaling events by potentially activating multiple PKC isozymes like PKC-δ and PKC-ζ, its derivatives have shown more selective actions. researchgate.net One derivative, 7α-acetoxy-6β-hydroxy-12-O-benzoylroyleanone (Roy-12-Bz), was identified as a potent and selective activator of PKC-δ, demonstrating significant pro-apoptotic and anti-migratory effects in colon cancer models without notable toxicity. nih.gov Another derivative, 7α-acetoxy-6β-propanoyloxy-12-O-propanoylroyleanone (RoyPr), showed promising activation of PKC-δ but not PKC-ζ, further highlighting how structural changes can fine-tune the interaction with specific PKC isoforms. nih.gov

p53 Pathway Interactions

In silico computational studies have been employed to predict the anticancer potential of 7α-acetoxy-6β-hydroxyroyleanone and its semi-synthetic analogs. nih.gov These studies have used molecular docking to evaluate the binding affinity of these compounds to various protein targets implicated in cancer, including the tumor suppressor protein p53. nih.gov

The results of these computational analyses revealed that 7α-acetoxy-6β-hydroxyroyleanone and its derivatives had favorable binding predictions against a panel of cancer-related proteins, which included p53. nih.gov This suggests a potential interaction with the p53 pathway, which is a critical regulator of the cell cycle and apoptosis. However, these findings are based on computational models and await experimental validation to confirm a direct mechanistic link and its functional consequences on the p53 signaling cascade.

Antimicrobial and Antibacterial Activities

Efficacy against Multidrug-Resistant Bacterial Pathogens (e.g., MRSA, VRE, MDR Mycobacterium tuberculosis)

7α-acetoxy-6β-hydroxyroyleanone has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including challenging multidrug-resistant (MDR) strains. nih.govresearchgate.net Its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) is well-documented, making it a compound of interest in the search for new antibiotics. nih.govresearchgate.netnih.gov Studies have shown it possesses strong antibacterial activity against MRSA strains, with a reported minimum inhibitory concentration (MIC) of 62.5 µg/mL. researchgate.net

The compound's activity extends to other resistant pathogens as well. Research indicates its effectiveness against vancomycin-resistant Enterococcus faecalis (VRE) and multidrug-resistant Mycobacterium tuberculosis. nih.gov Furthermore, derivatives of 7α-acetoxy-6β-hydroxyroyleanone have been synthesized and tested, with some showing enhanced activity. For example, certain aromatic and alkylic ester derivatives were found to be more active than the parent compound against Enterococcus and Staphylococcus species, with MIC values as low as 0.98 µg/mL against Enterococcus. nih.gov This broad-spectrum activity against key resistant bacteria underscores its potential as an alternative to conventional antibiotics. nih.govnih.gov

Bacterial Pathogen Activity of 7α-acetoxy-6β-hydroxyroyleanone & Derivatives Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Strong antibacterial activity demonstrated. nih.govnih.govresearchgate.net
Vancomycin-resistant Enterococcus faecalis (VRE)Shows antibacterial efficacy. nih.gov
Multidrug-resistant Mycobacterium tuberculosisShows antibacterial efficacy. nih.gov
Enterococcus speciesEster derivatives show high activity (MICs 0.98-3.91 µg/mL). nih.gov
Staphylococcus speciesEster derivatives show high activity (MICs 3.91-15.63 µg/mL). nih.gov

Proposed Mechanism of Action in Bacterial Cells

The mechanism by which 7α-acetoxy-6β-hydroxyroyleanone exerts its antibacterial effect has been investigated, with studies pointing towards interactions with the bacterial cell envelope. nih.govnih.gov

While the lipophilic nature of royleanones suggests a potential interaction with the bacterial cytoplasmic membrane, studies on 7α-acetoxy-6β-hydroxyroyleanone present a nuanced picture. nih.gov Research using a MRSA/Vancomycin-intermediate S. aureus (VISA) strain showed that although the compound interacted with lipid bilayers, it did not cause a significant increase in the passive permeability of the membrane. nih.govresearchgate.netnih.gov This indicates that its primary mechanism is likely not through forming pores or channels that lead to extensive leakage. nih.gov

The most compelling evidence for the antibacterial mechanism of 7α-acetoxy-6β-hydroxyroyleanone points to the disruption of the bacterial cell wall. nih.govnih.gov Bacteria treated with this royleanone exhibited clear signs of cell wall damage. nih.govresearchgate.netnih.gov However, this disruption did not lead to immediate cell lysis, suggesting a mode of action that is distinct from many classical antibiotics that target cell wall synthesis and cause catastrophic cell breakdown. nih.govnih.gov The precise molecular interactions with cell wall components are still under investigation, pointing to a potentially novel antibacterial mechanism that warrants further exploration. nih.govresearchgate.net

Anti-inflammatory Properties

In Vitro and Ex Vivo Models of Inflammation

The anti-inflammatory activity of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone has been investigated using lipopolysaccharide (LPS)-stimulated mouse macrophage (RAW 264.7) cells as an ex vivo model of inflammation. In this model, treatment with the compound led to a significant, concentration-dependent inhibition of nitric oxide (NO) production. Furthermore, Western blot analysis revealed that at the protein level, the compound effectively blocked the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in these LPS-stimulated macrophages.

Table 2: Effect of 6β-Acetoxy-7α-hydroxyroyleanone on NO Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µg/mL) Inhibition of NO Production
0.31 Significant
0.62 Significant
1.25 Significant
2.50 Significant

Modulation of Inflammatory Mediators (e.g., 5-Lipoxygenase inhibition)

A primary mechanism for the anti-inflammatory action of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone is its potent inhibition of 5-lipoxygenase (5-LO). nih.govresearchgate.net 5-LO is a crucial enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. nih.gov The compound, also referred to as 7α-acetoxy-6β-hydroxyroyleanone in some studies, has been shown to directly suppress the formation of 5-LO products. nih.govresearchgate.net This inhibitory action is considered a key aspect of its anti-inflammatory potential. nih.gov Beyond its effect on the 5-LO pathway, the compound also modulates other critical inflammatory mediators. Studies have shown it significantly decreases levels of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), as well as the expression of the enzymes iNOS and COX-2.

Table 3: Inhibitory Concentration (IC₅₀) of 6β-Acetoxy-7α-hydroxyroyleanone against 5-Lipoxygenase

Assay Type IC₅₀ Value (µg/mL) Source
Cell-free assay (isolated human recombinant 5-LO) 1.3 nih.govresearchgate.net
Intact human neutrophils 5.1 nih.govresearchgate.net

Immunomodulatory Effects

The compound exhibits properties that can modulate the immune system, particularly concerning the activity of immune cells.

Effects on Lymphocyte Proliferation

6-beta-Acetoxy-7-alpha-hydroxyroyleanone displays immunosuppressive activity by inhibiting the proliferation of lymphocytes. nih.gov When human lymphocytes are stimulated with mitogens, this compound demonstrates a dose-dependent inhibition of their proliferation. nih.gov This effect has been reported to be more potent compared to other abietane diterpenoids tested in the same study. nih.gov The plant from which the compound is often isolated, Plectranthus grandidentatus, has also been noted for its antiproliferative activity on human lymphocytes. theferns.info

Ion Channel Modulation

Research into the electrophysiological effects of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone has revealed specific interactions with voltage-gated potassium (Kv) channels. The compound selectively modulates the C-type inactivation of Kv1.2 channels. When applied extracellularly, it significantly accelerates the slow decay of Kv currents and shifts the steady-state inactivation curve. The compound blocks Kv1.2 currents with an IC₅₀ of 17.7 μM. This blocking action is not due to a direct occlusion of the outer pore but is dependent on the C-type inactivation process of the channel.

Selective Modification of Voltage-Gated K+ (Kv) Channels (e.g., Kv1.2)

The diterpenoid compound 6-beta-acetoxy-7-alpha-hydroxyroyleanone (AHR) has been identified as a selective modulator of voltage-gated K+ (Kv) channels, with a notable impact on the Kv1.2 channel subtype. nih.govresearchgate.net Research has shown that extracellular application of AHR can significantly alter the function of these channels. nih.govresearchgate.net Specifically, AHR has been demonstrated to block Kv1.2 currents with a half-maximal inhibitory concentration (IC₅₀) of 17.7 μM. nih.govresearchgate.net This effect is achieved without altering the kinetics and voltage-dependence of the channel's activation gate. nih.govresearchgate.net

The interaction of AHR with Kv1.2 channels appears to be dependent on the channel's conformational state, as the compound primarily blocks the open channel. researchgate.net Furthermore, the blocking action of AHR is independent of the intracellular concentration of potassium ions (K+). nih.govresearchgate.net This selective action on the inactivation process, without affecting activation, distinguishes AHR from other Kv channel blockers and highlights its specific mechanism of action. researchgate.net

Table 1: Effect of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone on Kv1.2 Channels

Parameter Observation Reference
Target Channel Voltage-gated K+ (Kv) channel, specifically Kv1.2 nih.gov, researchgate.net
IC₅₀ 17.7 μM for Kv1.2 current blockage nih.gov, researchgate.net
Effect on Activation No effect on the kinetics and voltage-dependence of activation nih.gov, researchgate.net
Mechanism Blocks the open channel researchgate.net
Dependence on Intracellular K+ Independent of intracellular K+ concentration nih.gov, researchgate.net

Impact on C-type Inactivation Kinetics

A significant aspect of 6-beta-acetoxy-7-alpha-hydroxyroyleanone's activity on Kv1.2 channels is its pronounced effect on C-type inactivation. nih.govresearchgate.net C-type inactivation is a slow conformational change in the selectivity filter of the channel that occurs during prolonged depolarization. nih.govnih.govmdpi.com

Table 2: Influence of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone on C-type Inactivation of Kv1.2 Channels

Parameter Effect of AHR Reference
Rate of Inactivation Dramatically accelerates the slow decay of Kv currents nih.gov, researchgate.net
Steady-State Inactivation Left-shifts the steady-state inactivation curve nih.gov, researchgate.net
Dependence on C-type Inactivation Effect is greatly reduced in a C-type inactivation-deficient mutant (V370G) nih.gov, researchgate.net

Utility as a Pharmacological Probe for Kv Channel Gates

The selective action of 6-beta-acetoxy-7-alpha-hydroxyroyleanone on the C-type inactivation gate, without affecting the activation gate, makes it a valuable pharmacological tool. nih.govresearchgate.net Prior to the characterization of AHR, there was a lack of selective pharmacological agents that specifically target C-type inactivation. nih.govresearchgate.net

The ability of AHR to selectively hasten the closing of the inactivation gate provides researchers with a means to dissect the intricate mechanisms of Kv channel gating. researchgate.net Unlike some other channel blockers, the action of AHR is rapid and reversible, which is a desirable characteristic for a pharmacological probe. researchgate.net By using AHR, scientists can better investigate the physiological and pathological roles of C-type inactivation in various cellular processes. nih.govresearchgate.net Therefore, AHR serves as a useful probe for studying the structure and function of the C-type inactivation gate in Kv channels. nih.govresearchgate.net

Antiviral Activity (e.g., HIV-inhibitory Effects)

Based on the available scientific literature, there is no specific information regarding the antiviral activity of 6-beta-acetoxy-7-alpha-hydroxyroyleanone, including any potential HIV-inhibitory effects. While the compound has been investigated for other biological activities, its capacity to inhibit viral replication has not been reported in the reviewed studies.

Chemical Synthesis, Semi Synthesis, and Structure Activity Relationship Sar Studies

Rationale for Chemical Modification and Derivatization

The primary impetus for the chemical modification of 6β-Acetoxy-7α-hydroxyroyleanone is the enhancement of its inherent biological activities. nih.govnih.gov While the parent compound demonstrates notable cytotoxicity against various cancer cell lines and antibacterial effects against resistant strains like MRSA, researchers hypothesize that its therapeutic potential can be significantly amplified through strategic structural alterations. nih.govnih.govresearchgate.net The goals of derivatization are multifaceted and include:

Potentiating Bioactivity: The central aim is to create analogues with superior potency compared to the parent molecule. nih.govresearchgate.net This involves modifying the structure to improve interactions with biological targets.

Improving Drug-Likeness: Modifications are intended to optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion), which are crucial for a compound's viability as a drug candidate. nih.govresearchgate.net

Enhancing Efficacy and Selectivity: Derivatization can lead to compounds that are not only more potent but also more selective in their action, for instance, by targeting cancer cells more effectively while minimizing effects on healthy cells. researchgate.netfrontiersin.org

Structure-Activity Relationship (SAR) Elucidation: The synthesis and biological evaluation of a series of related compounds are fundamental to understanding which parts of the molecule are essential for its activity. nih.govfrontiersin.org This knowledge guides the rational design of future, more effective therapeutic agents. researchgate.netresearchgate.net

In silico computational studies, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are often employed alongside synthesis to efficiently screen for the most promising candidates for further development. nih.govnih.gov

Semi-synthetic Strategies and Reaction Pathways

Semi-synthesis, which uses a naturally occurring compound as a starting material for chemical modification, is the primary approach for creating derivatives of 6β-Acetoxy-7α-hydroxyroyleanone. nih.govnih.gov The presence of hydroxyl groups at the C-6 and C-12 positions, in addition to the acetoxy group at C-7, provides reactive sites for various chemical transformations.

Esterification is a common strategy to modify the polarity and steric bulk of the royleanone (B1680014) scaffold. The hydroxyl groups at positions C-12 and C-6 are primary targets for these reactions.

Esterification at C-12: The phenolic hydroxyl group at C-12 can be selectively esterified. For instance, treatment of the parent compound with acetic anhydride (B1165640) can yield 7α-acetoxy-6β-hydroxy-12-O-acetylroyleanone. nih.gov More complex esters have also been synthesized, such as 7α-acetoxy-6β-hydroxy-12-O-(2-fluoryl)royleanone, by reacting the parent molecule with the corresponding acyl chloride. nih.govresearchgate.net The successful synthesis of these derivatives was confirmed using analytical techniques like NMR and mass spectrometry, which showed the incorporation of the new ester groups while preserving the parent structure. researchgate.net

Esterification at C-6: The secondary hydroxyl group at C-6 can also be a target for acylation. However, its reactivity can differ from the C-12 hydroxyl. Studies have shown that reactions with acylating agents can lead to di- or tri-acylated products. For example, the reaction with acetic anhydride can produce not only the C-12 mono-ester but also 7α,6β-diacetoxy-12-O-acetylroyleanone, where both the C-6 and C-12 hydroxyls, as well as the original C-7 hydroxyl (following hydrolysis and re-acetylation), are modified. nih.gov It was noted that attempts to isolate a derivative acetylated only at the C-6 position were unsuccessful, highlighting the complexity of selective modification. nih.gov

Table 1: Examples of Esterified Derivatives of 6β-Acetoxy-7α-hydroxyroyleanone

Compound Name Position(s) of Esterification Ester Group(s) Source
7α-acetoxy-6β-hydroxy-12-O-acetylroyleanone C-12 Acetyl nih.gov
7α-acetoxy-6β-hydroxy-12-O-(2-fluoryl)royleanone C-12 2-Fluoryl nih.govresearchgate.net

Incorporating halogen atoms, particularly fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate electronic properties and metabolic stability. This approach has been applied to 6β-Acetoxy-7α-hydroxyroyleanone.

Halogenated Benzoyl Derivatives: Semi-synthesis has been used to create derivatives bearing halogenated aromatic esters. A notable example is 7α-acetoxy-6β-(4-fluoro)benzoxy-12-O-(4-fluoro)benzoylroyleanone, which was synthesized from the parent compound. nih.govresearchgate.net This derivative, along with others, was generated to explore the impact of bulky, halogen-containing functional groups on the molecule's anticancer potential. nih.govresearchgate.net

Acylated Derivatives: As discussed previously, acylation is a key reaction pathway. Simple acylated derivatives include those with acetyl groups. nih.gov More complex acylations involve introducing larger moieties like benzoyl or fluoryl groups. nih.govresearchgate.netnih.gov These modifications significantly alter the lipophilicity and size of the molecule, which in turn influences its biological interactions. researchgate.net

Table 2: Examples of Halogenated and Acylated Derivatives

Compound Name Modification Type Functional Group Added Source
7α-acetoxy-6β-(4-fluoro)benzoxy-12-O-(4-fluoro)benzoylroyleanone Halogenation, Acylation 4-Fluorobenzoyl nih.govresearchgate.net
7α,6β-diacetoxy-12-O-acetylroyleanone Acylation Acetyl nih.gov

Elucidation of Structure-Activity Relationships

By synthesizing and testing a library of derivatives, researchers can deduce critical structure-activity relationships (SAR), providing a roadmap for designing more effective compounds.

The biological activity of royleanone derivatives is highly sensitive to the nature and position of their functional groups.

The C-7 Acetoxy Group: The acetoxy group at the C-7 position appears to be crucial for cytotoxic activity. nih.gov When this group is removed to form the corresponding tri-hydroxylated product (6β,7α-dihydroxyroyleanone), a significant decrease in cytotoxic effects is observed. nih.gov This suggests that the C-7 substituent plays a key role in the molecule's ability to exert its anticancer effects. nih.gov

Substituents at C-6 and C-12: Modifications at the C-6 and C-12 positions have a profound impact on efficacy. For instance, introducing aromatic groups at C-6 appears to enhance cytotoxicity against certain breast cancer cell lines more than adding aliphatic chains. nih.gov In silico studies predict that derivatives with bulky, halogenated ester groups, such as 7α-acetoxy-6β-hydroxy-12-O-(2-fluoryl)royleanone and 7α-acetoxy-6β-(4-fluoro)benzoxy-12-O-(4-fluoro)benzoylroyleanone, have high binding affinities for cancer-related protein targets. nih.govresearchgate.netresearchgate.net

General Features for Antibacterial Activity: In the broader context of royleanone diterpenes, factors such as the length and flexibility of alkyl chains, along with the presence of carbonyl groups, are considered important for antibacterial activity. nih.gov

Table 3: Summary of Structure-Activity Relationship Findings

Molecular Feature Position Impact on Biological Activity Source
Acetoxy Group C-7 Crucial for cytotoxic activity; removal decreases efficacy. nih.gov
Hydroxyl Group C-6, C-12 Provides sites for esterification to modulate activity. researchgate.netnih.gov
Aromatic Ester Groups C-6 Appear to enhance cytotoxicity more than aliphatic esters. nih.gov

Understanding the three-dimensional shape (conformation) of 6β-Acetoxy-7α-hydroxyroyleanone and its derivatives is essential for explaining their interaction with biological targets. Computational chemistry plays a vital role in this area.

In Silico Modeling: Molecular docking and molecular dynamics (MD) simulations are used to predict how these compounds bind to the active sites of proteins involved in cancer and other diseases. nih.govresearchgate.net These computational methods help to screen libraries of derivatives and prioritize the most promising candidates for synthesis and in vitro testing. researchgate.net

Identification of Favorable Conformations: For derivatives like 7α-acetoxy-6β-hydroxy-12-O-(2-fluoryl)royleanone, MD simulations have shown stable trajectories when docked with protein targets, suggesting a stable and favorable binding mode. nih.govresearchgate.netresearchgate.net The stability of these ligand-protein complexes is a key indicator of a compound's potential as a selective inhibitor. researchgate.netresearchgate.net

Stability and Reactivity Analysis: Quantum mechanical calculations using Density Functional Theory (DFT) are employed to optimize the geometry of the molecules and assess their electronic properties, stability, and reactivity. nih.govresearchgate.net This information complements the docking studies and helps to rationalize the observed biological activities.

Through this combination of semi-synthesis and computational analysis, researchers can effectively explore the chemical space around the 6β-Acetoxy-7α-hydroxyroyleanone scaffold, leading to the identification of derivatives with optimized conformations for enhanced biological efficacy. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds and proposing their potential mechanisms of action. In the case of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone and its semi-synthetic derivatives, molecular docking has been employed to investigate their binding interactions with various protein targets implicated in cancer. nih.govresearchgate.net

Prediction of Binding Affinities and Interactions with Protein Panels

To assess its potential as an anticancer agent, 6-beta-Acetoxy-7-alpha-hydroxyroyleanone was computationally docked against a panel of proteins that are key regulators of cancer-related pathways, such as apoptosis (programmed cell death), cell cycle progression, and growth factor signaling. nih.gov Studies revealed favorable binding interactions between the compound and several of these critical proteins. nih.gov While specific binding energy values from the initial screening of the parent compound are not detailed, the research confirmed promising interactions, justifying further investigation into its derivatives which achieved high predicted binding affinities. nih.govresearchgate.net

The panel of protein targets investigated in these molecular docking analyses is summarized below.

Table 1: Protein Panel Used in Molecular Docking Studies of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone

Protein Target Function
BCL-2 Regulator of apoptosis
BCL-XL Regulator of apoptosis
Caspase 3 Executioner of apoptosis
Caspase 9 Initiator of apoptosis
CDK2 Cell cycle regulator
CDK6 Cell cycle regulator
EGFR Receptor tyrosine kinase (growth factor signaling)
VEGFR Receptor tyrosine kinase (angiogenesis)
p53 Tumor suppressor

Analysis of Binding Poses and Active Site Interactions

Beyond simply predicting binding, docking simulations provide detailed insights into the specific orientation, or "pose," of the ligand within the protein's active site. nih.gov The analysis of these binding poses for 6-beta-Acetoxy-7-alpha-hydroxyroyleanone and its analogs helps to identify the key molecular interactions responsible for the binding. nih.govnih.gov These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. Understanding this binding mode is fundamental for explaining the compound's activity and provides a rational basis for designing more potent and selective derivatives through structural modification. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations model the natural movements and fluctuations of atoms in the system, providing a more dynamic and realistic view of the binding interaction. For 6-beta-Acetoxy-7-alpha-hydroxyroyleanone, MD simulations were used to examine the temporal stability of its complex with target proteins. nih.gov The results indicated that the compound maintained a stable binding pose within the active site during the simulation, reinforcing the findings from the docking studies and suggesting a stable and sustained interaction with its biological targets. nih.govresearchgate.net

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure of molecules. nih.govresearchgate.net These calculations provide fundamental information about a compound's intrinsic properties. nih.gov

Assessment of Electronic Features, Reactivity, and Stability

DFT calculations were conducted for 6-beta-Acetoxy-7-alpha-hydroxyroyleanone to determine its equilibrium geometry and electronic features. nih.govnih.gov This analysis helps in understanding the molecule's charge distribution, electrostatic potential, and the locations of electron-rich and electron-poor regions. Such information is vital for predicting the molecule's chemical reactivity and stability, offering insights into how it might interact with biological molecules and its potential metabolic pathways. nih.govresearchgate.net The stability and reactivity of the compound and its derivatives were confirmed through these geometry optimization calculations. nih.gov

HOMO-LUMO Gap Analysis

A key parameter derived from DFT calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.gov In the computational studies of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone and its analogs, strategic structural modifications were shown to alter the HOMO-LUMO gaps, with values for the series of compounds ranging from 3.39 to 3.79 eV. nih.gov This analysis is crucial for structure-activity relationship studies, as it helps to correlate the electronic properties of the molecules with their biological activity and can guide the synthesis of new derivatives with enhanced efficacy. nih.govnih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
6-beta-Acetoxy-7-alpha-hydroxyroyleanone
7-alpha-acetoxy-6-beta-hydroxy-12-O-(2-fluoryl)royleanone
7-alpha-acetoxy-6-beta-(4-fluoro)benzoxy-12-O-(4-fluoro)benzoylroyleanone
Ampicillin
Methicillin

Network Pharmacology for Pathway Identification and Target Deconvolution

Network pharmacology is a powerful computational strategy used to understand the complex interactions between drug molecules and biological systems. nih.gov This approach moves beyond the "one drug, one target" paradigm to a more holistic view, constructing intricate networks of compounds, protein targets, and disease pathways. nih.gov For a compound like 6beta-Acetoxy-7alpha-hydroxyroyleanone, network pharmacology is instrumental in identifying its potential molecular targets and elucidating the biological pathways through which it exerts its effects. researchgate.netnih.gov

This methodology is particularly valuable in phenotype-based drug discovery, where a compound shows a desirable effect (e.g., cytotoxicity against cancer cells), but its direct molecular target is unknown. nih.gov By integrating data from various sources, researchers can perform "target deconvolution" to predict the proteins and signaling cascades modulated by the compound. nih.govnih.gov In silico analyses of this compound and its derivatives have utilized network pharmacology to confirm their involvement in cancer-related pathways, providing a mechanistic basis for their observed anticancer properties. researchgate.netnih.gov This approach helps to build a comprehensive picture of the compound's mechanism of action, guiding further experimental validation. nih.gov

In silico Prediction of Biological Potential (e.g., PASS)

At the early stages of drug discovery, it is impractical to experimentally test a compound for all possible biological activities. researchgate.net Computational tools like PASS (Prediction of Activity Spectra for Substances) address this challenge by forecasting a wide range of biological activities based solely on a compound's structural formula. researchgate.netbmc-rm.org The PASS algorithm analyzes the structure of a new compound against a vast training set of known biologically active substances to predict its likely pharmacological effects, mechanisms of action, and potential toxicities. bmc-rm.orgnih.gov

The prediction is presented as a list of probable activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. researchgate.netyoutube.com An activity is considered probable if Pa > Pi, and a Pa value greater than 0.7 suggests a high likelihood of observing the activity in experiments. researchgate.net This tool has been specifically applied to quantify the antineoplastic potential of this compound and its derivatives. nih.govresearchgate.net Such predictions are crucial for prioritizing compounds for further investigation and for identifying new therapeutic applications for existing molecules. researchgate.netzenodo.org

Table 2: Example of a PASS Prediction Spectrum

This table shows a hypothetical output from a PASS analysis, which predicts various biological activities for a given compound based on its chemical structure. The Pa (probability to be active) and Pi (probability to be inactive) values help researchers prioritize which activities to investigate experimentally.

Predicted Biological ActivityPaPi
Antineoplastic 0.8550.008
Apoptosis agonist 0.7910.011
Kinase Inhibitor 0.7240.025
Anti-inflammatory 0.6880.031
CYP3A4 inhibitor 0.6150.049
Vasoprotector 0.5500.097
Carcinogenicity 0.2100.154
Mutagenicity 0.1890.203

Note: This data is for illustrative purposes. High Pa values, particularly for desired effects like "Antineoplastic," indicate a strong potential that warrants further study. researchgate.netresearchgate.net

Application of ADMET Prediction Methodologies in Compound Design and Prioritization

A significant portion of drug candidates fail during clinical trials due to unfavorable pharmacokinetic properties or unacceptable toxicity. thermofisher.com To mitigate this risk, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are now assessed in the earliest stages of drug discovery. thermofisher.comlifechemicals.com In silico ADMET prediction methodologies are indispensable tools in this process, allowing for the high-throughput screening of compounds before significant resources are invested in their synthesis and experimental testing. nih.gov

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment (e.g., HPLC-DAD)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (HPLC-DAD), stands as a primary tool for the quantification and purity assessment of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone, often abbreviated as Roy. nih.govnih.govresearchgate.net This method is crucial for determining the concentration of the compound in various extracts, such as those derived from Plectranthus species. nih.govnih.gov

Research has focused on optimizing and validating HPLC-DAD methods to ensure accurate and reliable measurements. nih.gov For quantification, a detection wavelength of 270 nm is typically selected, corresponding to the maximum UV absorbance of the royleanone (B1680014) structure. nih.govnih.gov The method's validation involves assessing several key parameters, including specificity, linearity, and the limits of detection (LOD) and quantification (LOQ). nih.gov Specificity is confirmed by analyzing the peak purity, ensuring no other compounds co-elute and interfere with the analyte's peak at its specific retention time. nih.gov Linearity is established by creating a calibration curve from analyses of multiple concentrations of the compound, with regression analyses often showing a high correlation coefficient (R²) of 0.99, indicating a strong linear relationship between concentration and peak area. nih.gov

This validated HPLC-DAD technique has been successfully applied to compare the efficiency of different extraction methods, such as CO₂ supercritical extraction and ultrasound-assisted acetonic extraction, by precisely quantifying the yield of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone in the resulting extracts. nih.govnih.govresearchgate.net For instance, studies have used this method to determine that ultrasound-assisted acetonic extraction can yield a higher concentration (55.2 µg/mg) compared to supercritical CO₂ extraction (42.7 µg/mg). nih.govnih.govresearchgate.net

HPLC-DAD Method Validation Parameters for 6-beta-Acetoxy-7-alpha-hydroxyroyleanone

ParameterFindingReference
Detection Wavelength (λmax)270 nm nih.gov
SpecificityPeak purity confirmed with no observed interferences at the compound's retention time. nih.gov
Linearity (R²)0.99 nih.gov
Limit of Detection (LOD)Data specified in referenced literature. nih.gov
Limit of Quantification (LOQ)Data specified in referenced literature. nih.gov

Mass Spectrometry for Metabolite Profiling and Identification

Mass spectrometry (MS) is a powerful technology central to drug discovery and development, playing a key role in the identification of metabolites. ijpras.com While specific metabolite profiling studies for 6-beta-Acetoxy-7-alpha-hydroxyroyleanone are not extensively detailed in the provided context, the general methodologies are well-established and applicable. ijpras.comstanford.edu Techniques like high-resolution mass spectrometry (HRMS) are employed to determine the elemental composition of potential metabolites based on highly accurate mass measurements. nih.govnih.gov

The process of metabolite identification typically involves several stages. ijpras.com Initially, data is acquired using techniques like liquid chromatography-mass spectrometry (LC-MS). ijpras.com This is followed by data processing to find potential metabolites, and finally, data interpretation to elucidate their structures. ijpras.com Tandem mass spectrometry (MS/MS or MSn) is a crucial tool in this process, as it allows for the detailed study of fragmentation pathways, which helps in structural elucidation. ijpras.comnih.gov In silico tools can also be used to predict potential metabolic transformations. ijpras.com

For complex natural product extracts, such as those from Plectranthus zeylanicus which contain 6-beta-Acetoxy-7-alpha-hydroxyroyleanone, characterization methods like LC-MS are necessary to identify the array of compounds present. researchgate.net In a broader context, metabolite profiling can be performed using in vitro models, such as microsome incubations, or in vivo by analyzing biological matrices. stanford.edu The combination of full scan data and fragmentation patterns from MS/MS analyses assists in the comprehensive structural characterization of metabolites. stanford.edu

General Strategy for Metabolite Identification by HRMS

StepDescriptionReference
1. Data AcquisitionAcquiring mass spectral data, often using LC-MS to separate components over time. ijpras.com
2. Data ProcessingUtilizing software to mine the acquired data for potential metabolite signals, often comparing treated vs. control samples. ijpras.com
3. Data InterpretationElucidating the structure of potential metabolites using accurate mass, isotopic patterns, and MS/MS fragmentation data. ijpras.com

Spectroscopic Methods for Confirming Synthetic Derivatives

The synthesis of new derivatives from a parent compound like 6-beta-Acetoxy-7-alpha-hydroxyroyleanone is a common strategy to enhance its biological activity. nih.govnih.gov Spectroscopic methods are fundamental for verifying the successful synthesis and confirming the molecular structures of these new chemical entities. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is the most definitive method for this purpose. nih.govnih.govresearchgate.net

Researchers have successfully prepared several derivatives of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone, including acetylated and benzoylated forms. nih.gov For example, the synthesis of 7α-acetoxy-6β-hydroxy-12-O-acetylroyleanone (Roy-12-Ac) and 7α,6β-diacetoxy-12-O-acetylroyleanone (RoyAc) was confirmed through NMR analysis. nih.gov Similarly, the structure of 6β,7α-dihydroxyroyleanone (DiRoy), formed through the cleavage of the acetoxy group, was also confirmed by NMR spectroscopy and compared with literature data. nih.gov In another study, the full spectroscopic characterization of 7α-formyloxy-6β-hydroxyroyleanone, isolated from Plectranthus madagascariensis, was accomplished for the first time using ¹H and ¹³C NMR, along with 2D NMR techniques like COSY, HMBC, and HMQC. nih.gov

In addition to NMR, other spectroscopic techniques like Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FT-IR) are also utilized to provide complementary structural information about the synthesized derivatives. bg.ac.rs

Spectroscopic Confirmation of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone Derivatives

Derivative NameSynthetic GoalConfirmation Method(s)Reference
6β,7α-dihydroxyroyleanone (DiRoy)Hydrolysis of acetoxy groupNMR Spectroscopy nih.gov
7α-acetoxy-6β-hydroxy-12-O-acetylroyleanone (Roy-12-Ac)AcetylationNMR Spectroscopy nih.gov
7α,6β-diacetoxy-12-O-acetylroyleanone (RoyAc)AcetylationNMR Spectroscopy nih.gov
7α-formyloxy-6β-hydroxyroyleanoneIsolation and characterization¹H NMR, ¹³C NMR, 2D NMR nih.gov
Various Ester DerivativesGeneral derivatization¹H NMR, ¹³C NMR, ATR-FT-IR bg.ac.rs

Advanced Thermal Analysis for Understanding Material Behavior

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties and behavior of materials like 6-beta-Acetoxy-7-alpha-hydroxyroyleanone. researchgate.net These methods provide insight into phenomena such as phase transitions and thermal decomposition, which are critical for drug development and formulation, without focusing on simple physical properties like the melting point itself. researchgate.netparticletechlabs.com

TGA measures the change in a sample's mass as a function of temperature, which is useful for studying thermal decomposition or pyrolysis. particletechlabs.comri.se DSC, conversely, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal events like polymorphic transitions. particletechlabs.com

A study on 6-beta-Acetoxy-7-alpha-hydroxyroyleanone (referred to as AHR) using DSC revealed the existence of multiple polymorphic forms above room temperature. researchgate.net The analysis identified two reversible, enantiotropically related phase transitions: one from Form III to Form II at 333.5 K (60.35 °C) and another from Form II to Form I at 352.0 K (78.85 °C). researchgate.net The reversibility of these transitions is a significant finding, as it suggests that polymorphism may not be a major obstacle in the development of pharmaceutical formulations. researchgate.net The DSC experiments also indicated that the compound undergoes decomposition upon melting at a much higher temperature of 500.8 K (227.65 °C). researchgate.net This information is vital for manufacturing processes, highlighting that strategies to improve solubility that involve melting should be avoided to prevent degradation of the compound. researchgate.net

Thermal Events of 6-beta-Acetoxy-7-alpha-hydroxyroyleanone (AHR) by DSC

Thermal EventTransition Temperature (K)SignificanceReference
Polymorphic Transition (Form III → Form II)333.5 ± 1.6 KIndicates a change in the crystal structure of the compound. researchgate.net
Polymorphic Transition (Form II → Form I)352.0 ± 1.6 KIndicates a second change in the crystal structure. researchgate.net
Decomposition on Melting500.8 ± 0.8 KThe compound degrades upon melting, impacting formulation strategies. researchgate.net

Future Research Trajectories and Translational Considerations

Exploration of Novel Biological Activities and Therapeutic Applications

While 6beta-acetoxy-7alpha-hydroxyroyleanone has established antibacterial, anti-inflammatory, and anticancer properties, the full spectrum of its bioactivity remains to be charted. nih.govresearchgate.netnih.gov The compound's known efficacy against multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis suggests that its potential as an antimicrobial agent could extend to other challenging pathogens, including fungi and different strains of drug-resistant bacteria. nih.gov Its demonstrated cytotoxicity against a variety of cancer cell lines, including glioblastoma and breast cancer, opens avenues for investigating its efficacy in other oncology models. nih.govresearchgate.net Future studies should systematically screen the compound against diverse panels of microbial strains and cancer cell lines to uncover novel therapeutic applications. Given its anti-inflammatory mechanism involving the inhibition of enzymes like 5-lipoxygenase (5-LO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), its potential role in managing other inflammatory-mediated conditions, such as autoimmune disorders or neuroinflammation, warrants exploration. nih.govnih.gov

Deeper Mechanistic Elucidation of Existing Bioactivities

A granular understanding of how this compound exerts its effects at the molecular level is critical for its development. Current research into its antibacterial action against MRSA indicates that it disrupts the cell wall without causing cell lysis. nih.govnih.govresearchgate.net Although it interacts with lipid bilayers, it does not appear to significantly alter membrane permeability. nih.govnih.gov Further investigation is required to identify the specific molecular components of the cell wall synthesis machinery that it targets.

In the context of its anti-inflammatory effects, the compound is known to inhibit 5-LO with an IC₅₀ of 1.3 µg/mL in cell-free assays and 5.1 µg/mL in human neutrophils. nih.govresearchgate.net It also reduces levels of iNOS and COX-2. nih.gov For its anticancer activity, particularly in glioblastoma cells, it has been shown to induce G2/M cell cycle arrest and apoptosis. researchgate.net However, the precise upstream signaling pathways and direct protein interactions that trigger these outcomes need to be fully elucidated. Identifying these direct targets is a key priority for future mechanistic studies.

Table 1: Investigated Biological Activities of this compound

Biological ActivityModel SystemKey Findings & IC₅₀/MIC ValuesSource
AntibacterialMRSA/VISA Strain CIP 106760Disrupts cell wall; MIC value of 7.8 mg/L. nih.govresearchgate.net nih.govresearchgate.net
Anti-inflammatoryHuman Neutrophils / Cell-free assayInhibits 5-lipoxygenase (5-LO) product formation with an IC₅₀ of 5.1 µg/mL and 1.3 µg/mL, respectively. nih.govresearchgate.net nih.govresearchgate.net
Anti-inflammatoryCarrageenan-induced mouse paw edemaDecreased iNOS and COX-2 expressions. nih.gov nih.gov
AnticancerGlioblastoma Cell Lines (U87, A172, etc.)Induces G2/M cell cycle arrest and apoptosis. researchgate.net researchgate.net
Potassium Channel BlockKv1.2 ChannelsBlocks Kv currents with an IC₅₀ of 17.7 µM. nih.gov nih.gov

Development of Chemoenzymatic or Total Synthetic Routes

Currently, this compound is primarily obtained through isolation from plant sources, a process that can be limited by yield and scalability. nih.govmdpi.com The development of robust and efficient synthetic routes is a crucial future objective. A total synthesis would provide consistent access to the molecule for extensive biological testing and would not be reliant on natural source availability. Furthermore, chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy. nih.govresearchgate.net This approach could enable the stereoselective construction of the complex abietane (B96969) core and facilitate the production of both the natural product and its analogs in a more sustainable and controlled manner. nih.govumich.edu Establishing such synthetic pathways is essential for translating this promising natural product into a viable therapeutic lead.

Design of Highly Selective and Potent Analogs

The natural structure of this compound serves as an excellent starting point for medicinal chemistry campaigns. The synthesis of semi-synthetic derivatives has already been explored to enhance its anticancer properties. nih.govnih.gov By strategically modifying the core structure, it is possible to design analogs with improved potency, greater selectivity for biological targets, and more favorable pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). For instance, derivatives such as 7α-acetoxy-6β-hydroxy-12-O-(2-fluoryl)royleanone have been computationally analyzed to assess their potential. nih.govnih.gov Future work should focus on structure-activity relationship (SAR) studies, systematically altering different functional groups on the royleanone (B1680014) scaffold to optimize its interaction with its biological targets while minimizing off-target effects.

Table 2: Semi-Synthetic Analogs and Their Investigated Purpose

Analog NamePurpose of Synthesis/InvestigationSource
7α-acetoxy-6β-hydroxy-12-O-(2-fluoryl)royleanoneTo enhance anticancer potential through strategic structural modification. nih.govnih.gov nih.govnih.gov
7α-acetoxy-6β-(4-fluoro)benzoxy-12-O-(4-fluoro)benzoylroyleanoneTo enhance anticancer potential and evaluate binding affinity via in silico methods. nih.govnih.gov nih.govnih.gov
BODIPY-7α-acetoxy-6β-hydroxyroyleanoneTo create a fluorescent derivative to evaluate biodistribution and cellular uptake. researchgate.net researchgate.net

Application as Chemical Probes for Biological Systems

The specific biological interactions of this compound make it a valuable tool for studying cellular processes. A chemical probe is a small molecule used to study and manipulate a biological system. This compound has been identified as a selective modifier of C-type inactivation in Kv1.2 voltage-gated potassium channels, suggesting it could be used as a probe to investigate the function and regulation of this specific channel gating mechanism. nih.gov Additionally, the synthesis of fluorescently tagged versions, such as BODIPY-7α-acetoxy-6β-hydroxyroyleanone, has been used to visualize the compound's uptake and distribution within glioblastoma cells. researchgate.net Developing a suite of such probes with varying tags (e.g., biotin, photo-affinity labels) could be instrumental in identifying its direct binding partners and further dissecting its mechanism of action.

Advanced Computational Models for Predictive Biology

In silico approaches have already proven valuable in studying this compound and its analogs. nih.govnih.gov Techniques such as molecular docking have been used to predict binding to cancer-related proteins, while Density Functional Theory (DFT) models have assessed chemical reactivity and stability. nih.gov ADMET predictions have been employed to evaluate drug-likeness and potential toxicity risks. nih.govnih.gov Future research should leverage more advanced computational models. For example, machine learning and artificial intelligence could be used to analyze large datasets from high-throughput screening to predict novel activities or identify key structural features for potency. Quantitative Structure-Activity Relationship (QSAR) modeling and extended molecular dynamics simulations can provide deeper insights into the dynamic interactions between the compound and its targets, guiding the rational design of next-generation analogs. researchgate.net

Table 3: Computational Methods Applied to this compound and its Analogs

Computational MethodPurpose in ResearchSource
ADMET PredictionTo evaluate drug-likeness, pharmacokinetic properties, and toxicity risks. nih.govnih.govnih.gov nih.govnih.govnih.gov
Density Functional Theory (DFT)To assess chemical reactivity, stability, and electronic features. nih.govnih.gov nih.govnih.gov
Molecular DockingTo determine binding modes and affinities against protein targets implicated in carcinogenesis. nih.govnih.gov nih.govnih.gov
Molecular Dynamics (MD) SimulationsTo examine the temporal stability of ligand-protein complexes. nih.govnih.gov nih.govnih.gov
Network PharmacologyTo identify potential protein targets and signaling pathways involved in its anticancer effects. nih.govnih.gov nih.govnih.gov

Biomarker Discovery and Target Validation Studies

For the clinical translation of this compound or its analogs, it is essential to identify biomarkers that can predict patient response. Research should focus on identifying genetic or protein expression signatures in cancer cells that correlate with sensitivity to the compound. This would enable a personalized medicine approach. Furthermore, while several potential targets have been identified (e.g., 5-LO, iNOS, COX-2, Kv1.2 channels), rigorous validation is needed to confirm which of these are primary drivers of its therapeutic effects. nih.govnih.govnih.gov Techniques like CRISPR-based genetic screening or thermal proteome profiling can be employed to definitively identify the direct cellular targets. Validating these targets will not only solidify the understanding of the compound's mechanism but also provide greater confidence in its therapeutic potential.

Mentioned Chemical Compounds

Q & A

Q. What are the primary natural sources and isolation protocols for 6β-Acetoxy-7α-hydroxyroyleanone?

The compound was first isolated from the bark of Taiwania cryptomerioides Hayata using chromatographic techniques. Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by column chromatography (silica gel or Sephadex) for purification. Fraction monitoring via TLC and spectral analysis (e.g., NMR, IR) ensures structural integrity .

Q. Which spectroscopic methods are critical for confirming the structure of 6β-Acetoxy-7α-hydroxyroyleanone?

Key techniques include:

  • 1H-NMR and 13C-NMR : To assign proton and carbon environments (e.g., δ 7.25 for hydroxyl protons, acetoxy groups at δ 2.05–2.10) .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches from acetate at ~1700 cm⁻¹, hydroxyl bands at ~3400 cm⁻¹) .
  • Optical rotation : Confirms stereochemical purity (e.g., +44.8° in CHCl₃ for analogs) .

Q. How can basic hydrolysis be employed to modify functional groups in this compound?

Hydrolysis using potassium hydroxide (KOH) in methanol/water selectively removes acetyl groups. For example, 7α-acetoxy-6β-hydroxyroyleanone undergoes hydrolysis to yield 6β,7α-dihydroxyroyleanone, confirmed via NMR shifts (disappearance of acetate signals) .

Advanced Questions

Q. How can researchers resolve discrepancies in NMR data between 6β-Acetoxy-7α-hydroxyroyleanone and its analogs?

  • Comparative spectral analysis : Align chemical shifts with structurally characterized analogs (e.g., 6β,7α-dihydroxyroyleanone vs. acetylated derivatives) to identify unexpected deviations .
  • DEPT and 2D-NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • Control experiments : Validate spectral assignments using hydrolysis products or synthetic derivatives .

Q. What strategies optimize regioselective acetylation or hydroxylation in royleanone derivatives?

  • Temperature control : Low temperatures (−78°C) minimize side reactions during electrophilic substitutions .
  • Protecting groups : Use temporary blocking agents (e.g., silyl ethers) to direct reactions to specific positions .
  • Catalytic systems : Metal catalysts (e.g., Cu(I) iodide) enhance regioselectivity in coupling reactions .

Q. How can novel structural features of 6β-Acetoxy-7α-hydroxyroyleanone be validated against known royleanones?

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and substituent positions .
  • Comparative phytochemical profiling : Cross-reference with databases for unique spectral markers (e.g., distinct 13C-NMR shifts at C-6 and C-7) .
  • Biosynthetic pathway analysis : Trace precursor incorporation (e.g., isotopically labeled acetates) to confirm modification sites .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and characterization parameters (NMR acquisition settings) to align with guidelines in and .
  • Data reporting : Include raw spectral data and chromatograms in supplementary materials, as per Beilstein Journal of Organic Chemistry standards .
  • Ethical validation : Avoid overinterpretation of biological activity without rigorous assays, adhering to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.